molecular formula C12H9F3N2O3 B2766019 4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 956728-58-8

4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2766019
CAS No.: 956728-58-8
M. Wt: 286.21
InChI Key: QLQJQGAAFKMHKM-UHFFFAOYSA-N
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Description

4-Methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a methoxy group at position 4 of the pyrazole ring and a 3-(trifluoromethyl)phenyl substituent at position 1. Its structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, which may influence solubility, stability, and biological interactions.

Properties

IUPAC Name

4-methoxy-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-20-9-6-17(16-10(9)11(18)19)8-4-2-3-7(5-8)12(13,14)15/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQJQGAAFKMHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Trifluoromethylphenyl Group: This step often involves the use of a trifluoromethylphenyl halide, which reacts with the pyrazole intermediate in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl precursor using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, particularly under harsh conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-Hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid.

    Reduction: 4-Methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds, making this molecule a valuable scaffold for drug discovery.

Medicine

Medicinally, 4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid and its derivatives are studied for their anti-inflammatory and anticancer properties. The presence of the trifluoromethyl group often improves the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for functional materials.

Mechanism of Action

The mechanism by which 4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The trifluoromethyl group can enhance binding affinity to biological targets, while the pyrazole ring can interact with active sites through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Carboxylic Acid Derivatives

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Pyrazole Positions) Key Features
4-Methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid C₁₂H₁₀F₃N₂O₃ 296.22 1: 3-(CF₃)Ph; 3: COOH; 4: OMe Methoxy (electron donor) and CF₃ (electron withdrawer) on adjacent positions
4-Chloro-1-(4-methoxyphenoxymethyl)-1H-pyrazole-3-carboxylic acid C₁₂H₁₂ClN₂O₄ 294.74 1: OCH₂Ph(4-OMe); 3: COOH; 4: Cl Chlorine substituent enhances lipophilicity; phenoxymethyl group adds bulk
5-[4-(Trifluoromethyl)phenyl]-1H-Pyrazole-3-carboxylic acid C₁₁H₇F₃N₂O₂ 260.18 1: H; 3: COOH; 5: 4-(CF₃)Ph Lack of methoxy; CF₃ on phenyl at position 4
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₆H₅F₃N₂O₂ 194.11 1: Me; 4: COOH; 3: CF₃ Smaller size; carboxylic acid at position 4
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid C₁₇H₁₄N₂O₃ 294.31 1: Ph; 3: 4-OMePh; 4: COOH Methoxy on phenyl ring; dual aryl substituents

Key Observations :

  • Substituent Position : The position of the trifluoromethyl group (3- vs. 4-phenyl) and carboxylic acid (3- vs. 4-pyrazole) significantly alters electronic properties. For example, the target compound’s 3-COOH group may enhance hydrogen bonding compared to 4-COOH analogs .
  • Lipophilicity: Chlorine and trifluoromethyl groups increase logP values, whereas methoxy groups reduce lipophilicity.
  • Molecular Weight : Smaller analogs (e.g., 194.11 g/mol ) may exhibit better bioavailability, while larger derivatives (e.g., 294.74 g/mol ) could face challenges in pharmacokinetics.
Anti-Proliferative Activity
  • Target Compound: Limited direct data, but structural analogs like FMPPP (a bicyclic pyrazolo-pyridinone) demonstrate anti-proliferative effects via autophagy induction and mTOR inhibition . The methoxy and CF₃ groups in the target compound may similarly modulate kinase interactions.
  • Sulfonamide-Linked Analogs : Derivatives such as N-hydroxyheptanamide (2b) inhibit cyclooxygenase (COX) and histone deacetylase (HDAC), suggesting that pyrazole-carboxylic acids with extended sulfonamide chains can target multiple enzymes.
Enzyme Inhibition
  • Positional Isomerism : 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid may exhibit different binding affinities compared to the target compound due to the phenyl group at position 1 and methoxy at position 4.

Biological Activity

4-Methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, identified by its chemical formula C12H9F3N2O3C_{12}H_{9}F_{3}N_{2}O_{3}, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, particularly its anticancer properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, derivatives of this compound have demonstrated significant activity against various cancer cell lines.

  • Cell Line Studies :
    • Compounds related to this structure have shown effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting their role as microtubule-destabilizing agents .
    • In vitro studies indicated that certain derivatives could induce apoptosis in breast cancer cells (MDA-MB-231), with enhanced caspase-3 activity observed at 10 μM .
  • Mechanisms of Action :
    • The mechanism involves the disruption of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
    • Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression, such as tubulin and various kinases .

Anti-inflammatory Effects

The pyrazole derivatives have also been studied for their anti-inflammatory properties.

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, certain analogs exhibited IC₅₀ values lower than standard anti-inflammatory drugs like diclofenac .
  • In Vivo Studies : In animal models, these compounds demonstrated significant reduction in inflammation markers and showed promise as potential therapeutic agents for inflammatory diseases .

Case Studies and Research Findings

StudyFindingsReference
Synthesis and EvaluationIdentified strong anticancer activity against MDA-MB-231 cells with IC₅₀ values in low micromolar range
Molecular ModelingDocking studies indicated binding affinity to tubulin and other cancer-related targets
Anti-inflammatory ActivityCompounds showed significant inhibition of COX-1 and COX-2 with selectivity indices superior to celecoxib

Q & A

Basic: What synthetic strategies are recommended for preparing 4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid?

Methodological Answer:
A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example:

  • Step 1: React 3-(trifluoromethyl)phenylhydrazine with a methoxy-substituted β-keto ester under acidic conditions (e.g., glacial acetic acid) to form the pyrazole core .
  • Step 2: Hydrolyze the ester group to the carboxylic acid using aqueous NaOH or LiOH .
  • Purification: Silica gel column chromatography (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity product .
    Key Considerations: Optimize reaction time (e.g., 6–16 hours) and temperature (50–80°C) to avoid side products like regioisomers .

Basic: How should researchers confirm the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve dihedral angles between the pyrazole ring and substituents (e.g., methoxyphenyl group) to confirm regiochemistry .
  • NMR Spectroscopy: Key signals include:
    • ¹H NMR: Methoxy group (~δ 3.8 ppm), pyrazole proton (δ 6.5–7.5 ppm), and carboxylic acid proton (broad, δ ~12 ppm) .
    • ¹³C NMR: Trifluoromethyl carbon (δ ~120–125 ppm, q, JCFJ_{C-F} = 35 Hz) .
  • HPLC-MS: Use reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peak (expected [M-H]⁻: m/z 355.07) .

Advanced: What mechanistic insights exist for its biological activity, particularly kinase inhibition?

Methodological Answer:
Related pyrazole-carboxylic acids (e.g., FMPPP in ) inhibit mTOR/p70S6K pathways via ATP-competitive binding. To study this:

  • In Vitro Kinase Assays: Use recombinant mTOR kinase (Carna Biosciences) with ATP-concentration-dependent IC₅₀ measurements .
  • Autophagy Induction: Monitor LC3-II/LC3-I ratio in prostate cancer cells (e.g., PC-3) via western blotting after 24-hour treatment .
    Contradictions: Some analogs show divergent efficacy in androgen-sensitive (LNCaP) vs. castration-resistant (DU145) cell lines, suggesting context-dependent mechanisms .

Advanced: How can structure-activity relationships (SAR) guide optimization?

Methodological Answer:

  • Trifluoromethyl Group: Essential for lipophilicity and target binding; replacing it with Cl or Br reduces potency by >10-fold .
  • Methoxy Position: Para-substitution (vs. meta) enhances metabolic stability in liver microsome assays .
  • Carboxylic Acid: Critical for solubility and hydrogen bonding; esterification or amidation diminishes activity but improves bioavailability .
    Experimental Design: Synthesize analogs with variations at positions 1 (aryl) and 3 (carboxylic acid) and test in cytotoxicity (MTT) and kinase inhibition assays .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • GHS Classification: Acute toxicity (oral, dermal) and skin corrosion/irritation (Category 2) .
  • PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does this compound compare to analogs in preclinical models?

Methodological Answer:

  • In Vivo Efficacy: In prostate cancer xenografts (e.g., PC-3), daily oral dosing (50 mg/kg) reduces tumor volume by 40–60% vs. controls .
  • Toxicity Profile: Lower hepatotoxicity (ALT/AST levels) compared to 6-methyl analogs, likely due to reduced metabolic activation .
    Data Limitations: No studies yet on blood-brain barrier penetration or pharmacokinetics in non-rodent models .

Basic: What solvents and storage conditions ensure stability?

Methodological Answer:

  • Solubility: DMSO (>50 mg/mL), ethanol (10 mg/mL). Avoid aqueous buffers at pH >7 to prevent precipitation .
  • Storage: -20°C in amber vials under nitrogen; shelf life >2 years with <5% degradation by HPLC .

Advanced: How can computational modeling aid in target identification?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with mTOR (PDB: 4JSV). The trifluoromethyl group occupies a hydrophobic pocket near Val2240 .
  • MD Simulations: Assess binding stability over 100 ns; RMSD <2 Å indicates stable binding .

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